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Sodium Trifluoroacetate-2-13C

Cat. No.: B1160143
M. Wt: 137
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Description

Significance of Stable Isotope Labeling in Elucidating Complex Biochemical and Chemical Transformations

The use of stable isotope labeling has been crucial in understanding complex biochemical and chemical processes. symeres.com By introducing molecules tagged with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can trace the metabolic fate of compounds. diagnosticsworldnews.comsymeres.com This has been instrumental in discovering new metabolic pathways and understanding the regulation of metabolic networks. nih.govsilantes.com For instance, stable isotope tracing has been used to reveal novel aspects of central metabolism in various organisms. acs.org In chemistry, this technique helps to clarify reaction mechanisms and kinetics. symeres.com The ability to directly measure the biosynthesis, remodeling, and degradation of biomolecules is a unique advantage of this experimental setup. diagnosticsworldnews.com

Foundational Role of Carbon-13 (13C) Isotopologues in Mechanistic Investigations

Carbon-13 (¹³C) is a particularly important stable isotope for mechanistic studies because carbon forms the backbone of most organic and biological molecules. nih.gov The natural abundance of ¹³C is approximately 1.1%, so introducing a ¹³C-labeled compound provides a strong, distinguishable signal for analysis. nih.gov ¹³C NMR spectroscopy is a powerful tool that offers detailed information about the carbon framework of molecules. nih.govsilantes.com It allows for the direct determination of positional enrichment and can reveal atom-to-atom rearrangements during a reaction, which is critical for deciphering molecular events in enzyme-catalyzed reactions and biosynthetic pathways. nih.govnih.govbeilstein-journals.org The use of ¹³C labeling is extensive, from studying the pentose (B10789219) phosphate (B84403) pathway to investigating the mechanisms of decomposition for various compounds. rsc.orgnih.gov

Specific Context of Sodium Trifluoroacetate-2-13C as a Designated Isotopic Probe for Research

Sodium Trifluoroacetate-2-¹³C is an isotopically labeled version of sodium trifluoroacetate (B77799), where the non-fluorinated carbon atom is the ¹³C isotope. Trifluoroacetate (TFA) is a known metabolite of certain fluorinated compounds, such as some anesthetics and industrial chemicals. The ¹³C label in this specific position allows researchers to use it as a tracer to investigate the metabolic pathways of these fluorinated substances. biorxiv.org By tracking the ¹³C atom, scientists can identify metabolites formed from TFA, offering a clearer understanding of its biotransformation. This is particularly relevant for studying compounds like Per- and Polyfluoroalkyl Substances (PFAS), which are of significant environmental interest. isotope.com The use of labeled trifluoroacetate can also be valuable in stable isotope probing (SIP) studies, which link metabolic function to specific microorganisms in environmental samples. nih.govjuniperpublishers.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C¹³CF₃NaO₂
Molecular Weight ~137.0 g/mol
Appearance White to off-white solid
Isotopic Purity Typically ≥98%

Properties

Molecular Formula

C¹³CF₃NaO₂

Molecular Weight

137

Synonyms

Trifluoroacetic Acid-2-13C Sodium Salt;  Sodium Trifluoromethanecarboxylate-2-13C;  Sodium Trifluoroacetic Acid Salt-2-13C; 

Origin of Product

United States

Advanced Analytical Techniques for the Characterization and Quantification of 13c Labeled Trifluoroacetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopic Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of molecules. It is particularly adept at identifying the exact position of isotopic labels and quantifying their incorporation. The strength of NMR lies in its ability to provide direct, quantitative positional information on the ¹³C labeling status of carbon atoms.

Direct detection of the ¹³C nucleus is the most definitive method for verifying the structure and isotopic enrichment of Sodium Trifluoroacetate-2-¹³C. In a standard ¹²C-trifluoroacetate molecule, the natural abundance of ¹³C (~1.1%) makes the signals weak. However, in an enriched compound like Sodium Trifluoroacetate-2-¹³C, the signal corresponding to the labeled carbon is significantly enhanced, facilitating straightforward analysis.

The ¹³C NMR spectrum of trifluoroacetate (B77799) displays two distinct signals: one for the carboxyl carbon (C-1) and one for the trifluoromethyl carbon (C-2). For Sodium Trifluoroacetate-2-¹³C, the signal for the C-2 carbon is selectively intensified. A key feature of this spectrum is the coupling between the carbon atoms and the adjacent fluorine atoms. The C-2 carbon signal appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms (a phenomenon known as spin-spin coupling, denoted as ¹JCF). The chemical shift and the C-F coupling constant are diagnostic parameters that confirm the identity of the trifluoromethyl group.

Quantitative ¹³C NMR can be used to determine the isotopic abundance. By integrating the area of the enhanced ¹³C signal and comparing it to an internal standard of known concentration, the precise amount of the labeled compound in a sample can be calculated. This method is highly accurate and is considered a primary technique for determining the degree of isotopic enrichment.

Table 1: Expected ¹³C NMR Parameters for Sodium Trifluoroacetate

Carbon PositionTypical Chemical Shift (δ) in D₂O (ppm)Expected Multiplicity (due to C-F coupling)Coupling Constant (J)Note for Sodium Trifluoroacetate-2-¹³C
C-1 (-COO⁻)~164Quartet²JCF ≈ 35-40 HzSignal intensity based on natural abundance.
C-2 (-CF₃)~117Quartet¹JCF ≈ 285-295 HzSignal is significantly enhanced due to >99% ¹³C enrichment.

While Sodium Trifluoroacetate itself lacks protons, its ¹³C-labeled form is often used as a tracer to label more complex biological molecules. In these scenarios, multi-dimensional NMR techniques are invaluable for elucidating the structure of the resulting metabolites.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. If the trifluoroacetyl group were attached to a molecule, this experiment would not show a direct correlation to the C-2 carbon, as it has no attached protons. However, it would be essential for assigning the proton and carbon signals of the rest of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is more powerful for this context, as it reveals correlations between protons and carbons that are separated by two or three chemical bonds (²JCH and ³JCH). If Sodium Trifluoroacetate-2-¹³C were used to acylate a biomolecule (e.g., attaching to an alcohol or amine group), an HMBC experiment would show a correlation between the labeled C-1 (carboxyl) carbon and protons on the adjacent carbon of the biomolecule. This provides unambiguous evidence of where the trifluoroacetyl tag is located within the larger structure. These experiments are critical for tracing the metabolic fate of the trifluoroacetate moiety in complex biological systems.

Mass Spectrometry (MS) for Isotope Tracing and Isotopic Abundance Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of stable isotope tracing studies due to its ability to differentiate between unlabeled (light) and labeled (heavy) isotopologues of a compound.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Since sodium trifluoroacetate is a non-volatile salt, it must first be chemically modified through a process called derivatization to make it suitable for GC analysis. A common method is esterification (e.g., with methanol (B129727) or ethanol) to form a volatile ester like methyl trifluoroacetate.

Once derivatized, the sample is injected into the gas chromatograph, where the trifluoroacetate ester is separated from other components in the mixture. The separated compound then enters the mass spectrometer. For trifluoroacetate labeled at the C-2 position, the resulting molecular ion or a characteristic fragment ion will have a mass that is one unit higher than its unlabeled counterpart. By monitoring the ion currents for both the unlabeled (M) and labeled (M+1) masses, GC-MS can accurately quantify the relative amounts of each, making it an excellent tool for metabolic flux analysis.

LC-MS is the preferred method for analyzing non-volatile compounds like sodium trifluoroacetate directly from complex biological matrices such as plasma, urine, or cell extracts. The liquid chromatograph first separates the trifluoroacetate from the myriad of other components in the sample. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography are often employed for retaining and separating such a polar analyte.

After separation, the analyte flows into the mass spectrometer, typically using an Electrospray Ionization (ESI) source, which is well-suited for polar and ionic molecules. In negative ion mode, trifluoroacetate is detected as the [CF₃COO]⁻ anion. The mass spectrometer can easily distinguish between the unlabeled anion (m/z 113) and the [CF₃¹³COO]⁻ anion (m/z 114). The high sensitivity and specificity of LC-MS/MS, where specific fragment ions are monitored, make it the gold standard for tracing and quantifying ¹³C-labeled compounds in biological systems.

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements (typically with errors of less than 5 parts per million, ppm). This capability is crucial for confidently identifying and quantifying isotopically labeled compounds in complex samples.

The precise mass measurement provided by HRMS allows for the unambiguous determination of a compound's elemental formula. For instance, the exact mass of the [CF₃¹³COO]⁻ anion can be distinguished from other potential, nearly isobaric (same nominal mass) interfering ions that might be present in a biological sample. This high mass accuracy ensures that the signal being measured is indeed from the labeled trifluoroacetate and not an artifact, which is a critical requirement for accurate isotopic abundance profiling. Furthermore, the high resolving power of these instruments can separate isotopic peaks that are very close in mass, leading to more precise and reliable quantification of isotope ratios.

Table 2: Exact Masses of Unlabeled and Labeled Trifluoroacetate Anion

IsotopologueChemical Formula (Anion)Calculated Exact Mass (Da)
Unlabeled Trifluoroacetate[C₂F₃O₂]⁻112.98506
Sodium Trifluoroacetate-2-¹³C[C¹³CF₃O₂]⁻113.98841

Applications in Quantitative Metabolic Flux Analysis Mfa and Systems Biology

Principles and Methodological Frameworks of 13C-Metabolic Flux Analysis Utilizing Sodium Trifluoroacetate-2-13C as a Tracer

13C-Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a living cell under specific conditions. creative-proteomics.com The core principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. creative-proteomics.com As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream intermediates and biomass components like proteinogenic amino acids. nih.gov These patterns are not random; they are a direct consequence of the relative activities of the various metabolic pathways. creative-proteomics.com

The methodological framework of 13C-MFA involves several key steps:

Isotope Labeling Experiment: Cells are cultured in a medium where a primary carbon source is replaced, in whole or in part, by its ¹³C-labeled counterpart. When using this compound, it is presumed to be metabolized into Acetyl-CoA, introducing the ¹³C label at the C2 position. This labeled Acetyl-CoA then enters central metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle. isotope.com

Isotopomer Analysis: After a period of growth, metabolites are extracted, and the distribution of ¹³C within their structures (their mass isotopomer distribution) is measured. This is typically accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Flux Estimation: The measured labeling patterns are then used as constraints in a computational model of the cell's metabolic network. By comparing the experimentally measured isotopomer distributions with those predicted by the model, an optimization algorithm can estimate the set of intracellular fluxes that best explains the observed data. nih.gov

The use of this compound, which acts as a source of [2-¹³C]Acetyl-CoA, is particularly informative for probing the TCA cycle and related pathways. The specific location of the label allows researchers to trace the fate of the acetyl group as it is oxidized in the cycle, providing high-resolution data on fluxes that are central to cellular energy production and biosynthesis. isotope.com

Experimental Design and Isotopic Tracing Strategies in Cellular and Microbial Systems

The success of a 13C-MFA study is critically dependent on a well-conceived experimental design, particularly the choice of isotopic tracer and the feeding strategy. nih.gov

The selection of an isotopic tracer is a crucial step that dictates the precision with which metabolic fluxes can be estimated. nih.gov While universally labeled substrates like [U-¹³C]glucose are common, specifically labeled tracers such as this compound are chosen to resolve specific parts of the metabolic network.

Rationale for Selecting this compound:

Targeting Acetyl-CoA Metabolism: This tracer directly labels the acetyl-CoA pool, which is a central metabolic hub. This makes it ideal for studying pathways that utilize acetyl-CoA, such as the TCA cycle and fatty acid synthesis. isotope.com

Resolving Anaplerotic and Cataplerotic Fluxes: By observing how the single ¹³C label from acetate (B1210297) is incorporated into TCA cycle intermediates, researchers can gain insights into the rates at which these intermediates are replenished (anaplerosis) or withdrawn for biosynthesis (cataplerosis). nih.gov

Complementing Other Tracers: It is often used in parallel experiments with other tracers, such as ¹³C-labeled glucose. nih.gov This multi-tracer approach provides a more comprehensive set of constraints, enabling the resolution of complex flux networks that would be unidentifiable with a single tracer. springernature.com For example, glucose tracers primarily inform on glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), while an acetate tracer provides a focused view of the TCA cycle. nih.govnih.gov

Controlled feeding regimens are essential to ensure the cells reach a metabolic and isotopic steady state, which simplifies later computational analysis. creative-proteomics.com This is often achieved in chemostat cultures where the cell growth rate and substrate consumption are held constant. mdpi.com

Table 1: Comparison of Common ¹³C Tracers and Their Primary Metabolic Targets

TracerLabeled Carbon PositionsPrimary Metabolic Pathways ProbedAdvantage
[U-¹³C]GlucoseAll 6 carbonsGlycolysis, Pentose Phosphate Pathway (PPP), TCA CycleProvides broad labeling across central carbon metabolism.
[1,2-¹³C₂]GlucoseCarbons 1 and 2Glycolysis vs. PPP, TCA CycleExcellent for resolving the split between glycolysis and the oxidative PPP. nih.gov
[U-¹³C₅]GlutamineAll 5 carbonsTCA Cycle Anaplerosis, Amino Acid MetabolismDirectly probes glutamine's role in replenishing the TCA cycle. researchgate.net
Sodium Trifluoroacetate-2-¹³CCarbon 2 (of acetate)TCA Cycle, Fatty Acid SynthesisSpecifically targets the Acetyl-CoA node, providing high resolution for subsequent pathways. isotope.com

Two primary experimental frameworks are used in 13C-MFA: isotopic steady state and dynamic (or isotopically non-stationary) labeling.

Isotopic Steady State MFA (SS-MFA): This is the more traditional approach. springernature.com The biological system is cultured with the ¹³C tracer for a duration sufficient for the labeling of intracellular metabolites to become constant over time. creative-proteomics.com This requires the system to be in a metabolic steady state (constant fluxes and pool sizes). researchgate.net The resulting algebraic equations simplify the computational flux estimation. osti.gov SS-MFA is powerful for determining time-averaged flux distributions in systems that can be maintained in a stable state. researchgate.net

Dynamic or Isotopically Non-Stationary MFA (INST-MFA): This approach involves collecting samples at multiple time points during the transient phase before isotopic steady state is reached. nih.gov INST-MFA is particularly useful for systems that label slowly or cannot be maintained in a metabolic steady state for long periods, such as many mammalian cell cultures. vanderbilt.edu The time-course labeling data is more information-rich than a single steady-state snapshot. It not only helps in flux determination but can also provide estimates of metabolite pool sizes, which are not accessible through SS-MFA. researchgate.net The computational analysis of INST-MFA data is more complex, requiring the solution of ordinary differential equations (ODEs) that describe the time-dependent labeling of metabolites. osti.gov

Computational Modeling and Algorithms for ¹³C-MFA Data Interpretation and Flux Estimation

The final step in 13C-MFA is the estimation of metabolic fluxes from the measured isotopomer data using computational models. creative-proteomics.com This inverse problem involves iteratively adjusting flux values in a metabolic network model until the discrepancy between the simulated and experimentally measured labeling patterns is minimized. nih.gov

The computational workflow typically includes:

Metabolic Network Reconstruction: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the relationships between metabolites and reactions, including the specific carbon atom transitions for each reaction.

Isotopomer Balance Equations: A system of equations is formulated to describe the flow of ¹³C through the network. For SS-MFA, these are algebraic equations, while for INST-MFA, they are differential equations. osti.gov Frameworks like the Elementary Metabolite Units (EMU) approach are often used to simplify these complex systems and improve computational efficiency. nih.gov

Flux Estimation via Optimization: An optimization algorithm, such as a least-squares regression, is used to find the set of flux values that best fits the experimental data. springernature.com The objective is to minimize the sum of squared residuals between the measured and simulated data.

Statistical Analysis: Once a best-fit flux map is obtained, statistical methods like chi-squared tests are used to assess the goodness-of-fit. Confidence intervals are also calculated for each estimated flux to determine the precision of the estimate. nih.gov

Various software packages, such as INCA and 13CFLUX2, have been developed to automate these complex calculations, making 13C-MFA more accessible to the broader research community. oup.comresearchgate.net

Elucidation of Carbon Flux Distributions within Central Carbon Metabolism and Anaplerotic Pathways

Using this compound as a tracer provides a focused lens on the core of cellular metabolism. After its conversion to [2-¹³C]Acetyl-CoA, the labeled carbon enters the TCA cycle by condensing with oxaloacetate to form citrate.

Tracing the TCA Cycle: In the first turn of the cycle, the ¹³C label from acetate appears in specific positions within the TCA intermediates. For instance, it will be found at the C4 position of α-ketoglutarate and subsequently at the C2 or C3 position of succinate (B1194679), fumarate, and malate (B86768) due to the symmetry of succinate. By measuring the labeling patterns of these intermediates or the amino acids derived from them (like glutamate (B1630785) and aspartate), the forward and exchange fluxes of the TCA cycle can be precisely quantified. nih.gov

Quantifying Anaplerosis: Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis. A key anaplerotic enzyme is pyruvate (B1213749) carboxylase, which converts pyruvate to oxaloacetate. biorxiv.org When [¹³C]acetate is used as a tracer, the unlabeled oxaloacetate produced via anaplerosis from an unlabeled source (like glucose) will dilute the ¹³C enrichment of TCA cycle intermediates. The extent of this dilution is a direct measure of the anaplerotic flux relative to the flux from acetyl-CoA into the cycle. nih.gov This allows for the quantification of how cells balance the oxidative needs of the TCA cycle with the biosynthetic demands for its intermediates. nih.gov

Table 2: Illustrative Labeling Patterns in the TCA Cycle from [2-¹³C]Acetate

MetaboliteExpected ¹³C Position (First Turn)Derived Amino AcidInformation Gained
CitrateC4-Entry flux into TCA cycle
α-KetoglutarateC4GlutamateTCA cycle activity, Glutamate biosynthesis
SuccinateC2 or C3-TCA cycle activity, Reversibility of succinate dehydrogenase
MalateC2 or C3AspartateTCA cycle activity, Malic enzyme flux
OxaloacetateC2 or C3AspartateDilution indicates anaplerotic flux from unlabeled sources.

Contributions to Understanding Metabolic Network Plasticity and Regulatory Mechanisms in Biological Systems

The flux maps generated by 13C-MFA provide a functional readout of the metabolic phenotype, offering deep insights into how cells adapt to genetic and environmental perturbations. researchgate.net By quantifying how metabolic fluxes are rerouted in response to different conditions, researchers can understand the plasticity and robustness of metabolic networks. frontiersin.org

For example, 13C-MFA studies can reveal:

How cancer cells reprogram their central carbon metabolism to support rapid proliferation. isotope.com

How microorganisms adjust their metabolic pathways to optimize the production of a specific bioproduct in metabolic engineering applications. nih.gov

The metabolic response of cells to environmental stressors or nutrient limitations. nih.gov

By comparing flux distributions across different states, it is possible to identify key regulatory nodes within the metabolic network. youtube.com These quantitative data provide a basis for building more comprehensive systems biology models that can predict cellular behavior and guide rational strategies for metabolic engineering or therapeutic intervention. springernature.com

Mechanistic Studies in Organic and Bioorganic Chemistry Using 13c Labeling

Elucidation of Organic Reaction Mechanisms via Kinetic Isotope Effects and Label Scrambling Analysis

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The magnitude of the KIE provides valuable information about the transition state of the rate-determining step of a reaction. wikipedia.orgwpmucdn.com For reactions involving Sodium Trifluoroacetate-2-¹³C, a primary ¹³C-KIE would be expected if the C-F bonds or the C-C bond are broken or formed in the rate-determining step. nih.gov Conversely, a secondary ¹³C-KIE might be observed if the hybridization of the labeled carbon changes during the rate-limiting step. wikipedia.org

The accurate determination of KIEs can be a powerful tool for differentiating between proposed reaction mechanisms. harvard.edu For instance, in a decarboxylation reaction, a significant KIE at the carboxylate carbon (C-1 labeled) would support a mechanism where the C-C bond cleavage is rate-limiting. If Sodium Trifluoroacetate-2-¹³C is used, the KIE at the trifluoromethyl carbon could provide insight into subsequent steps involving this group.

Label scrambling analysis is another technique where the position of the isotopic label in the products is determined to understand reaction intermediates and rearrangement pathways. While no specific studies on label scrambling with Sodium Trifluoroacetate-2-¹³C were identified, the principle remains a key application of such labeled compounds in mechanistic chemistry.

Table 1: Application of ¹³C Kinetic Isotope Effects (KIE) in Mechanistic Analysis

KIE Type Labeled Position in CF₃COONa Information Gained
Primary KIE C-1 or C-2 Indicates that a bond to the labeled carbon is broken or formed in the rate-determining step. wikipedia.org

| Secondary KIE | C-1 or C-2 | Suggests a change in the hybridization state of the labeled carbon in the transition state. wikipedia.org |

Investigations into Enzyme Catalytic Mechanisms and Substrate Transformations

Isotopically labeled substrates are invaluable for probing the mechanisms of enzyme-catalyzed reactions. By following the transformation of the labeled substrate, researchers can identify intermediates, determine the stereochemistry of the reaction, and elucidate the roles of active site residues.

A notable example, while not using trifluoroacetate (B77799) directly, illustrates the principle. In studies of fluoroacetyl-coenzyme A (CoA) specific thioesterase (FlK) from Streptomyces cattleya, deuterium-labeled sodium fluoroacetate (B1212596) was used to synthesize [²H₂]fluoroacetyl-CoA. nih.gov The observation of a primary kinetic isotope effect of 2.4 for the hydrolysis of this labeled substrate provided strong evidence for a mechanism involving deprotonation at the α-carbon as a key step, which accounts for the enzyme's high specificity for its fluorinated substrate. nih.gov

This methodology is directly applicable to studies using Sodium Trifluoroacetate-2-¹³C. If an enzyme were to catalyze a reaction involving the trifluoroacetate moiety, using the ¹³C-labeled compound would allow for the tracking of the trifluoromethyl group. Techniques like NMR and mass spectrometry can then be used to analyze the products and any enzyme-bound intermediates, providing a detailed picture of the catalytic cycle.

Role of Sodium Trifluoroacetate-2-¹³C as a Labeled Building Block or Precursor in Complex Chemical Synthesis

Sodium trifluoroacetate is recognized as an efficient and convenient precursor for the nucleophilic trifluoromethylation of various compounds, including aldehydes and ketones. researchgate.netresearchgate.net The availability of its ¹³C-labeled isotopologues, such as Sodium Trifluoroacetate-2-¹³C, allows this compound to serve as a labeled building block in the synthesis of more complex molecules. medchemexpress.comisotope.comisotope.com

The incorporation of a ¹³C-labeled trifluoromethyl group can be highly advantageous for several reasons:

Mechanistic Elucidation: As discussed, it allows for the study of the reaction mechanism of the synthetic steps themselves.

Metabolic Studies: If the final molecule is a drug candidate or a biological probe, the ¹³C label allows for its metabolism to be traced in vivo or in vitro.

NMR Spectroscopy: The ¹³C nucleus is NMR-active, and site-specific labeling can greatly simplify the analysis of complex NMR spectra, aiding in structure determination and conformational analysis. The coupling between ¹⁹F and ¹³C also provides valuable structural information. blogspot.com

The general strategy involves using ¹³C-labeled starting materials, like elemental carbon, to synthesize universal building blocks such as acetylene, which can then be elaborated into a wide range of labeled organic molecules, including pharmaceuticals and polymers. rsc.org Sodium Trifluoroacetate-2-¹³C fits into this paradigm as a specialized precursor for introducing a labeled CF₃ group.

Studies on Trifluoromethylation and Difluorocarbene Generation Reactions with Isotopic Labeling for Mechanistic Insight

Sodium trifluoroacetate is a known precursor for both trifluoromethylation and the generation of difluorocarbene (:CF₂). researchgate.net Isotopic labeling with ¹³C is crucial for gaining mechanistic insight into these important transformations.

Trifluoromethylation: Copper-catalyzed trifluoromethylation reactions using sodium trifluoroacetate have been developed, and proposed mechanisms often involve the formation of a trifluoromethyl-copper intermediate. researchgate.netresearchgate.net Using Sodium Trifluoroacetate-2-¹³C would enable the direct tracking of the trifluoromethyl group from the precursor to the final product. For instance, in mechanistic studies of related trifluoromethylation reagents like CF₃SO₂Na, labeling experiments have been employed to understand the role of initiators and the involvement of radical species. beilstein-journals.orgacs.org Such experiments could confirm whether the CF₃ group is transferred intact or if it undergoes fragmentation and recombination.

Difluorocarbene Generation: The thermal or catalyzed decomposition of sodium trifluoroacetate can lead to the formation of difluorocarbene via decarboxylation.

CF₃COONa → :CF₂ + CO₂ + NaF

Using Sodium Trifluoroacetate-2-¹³C as the precursor would generate ¹³C-labeled difluorocarbene (:¹³CF₂). This labeled carbene can then be trapped by various substrates, such as alkenes, to form gem-difluorocyclopropanes. Analysis of the product by mass spectrometry or ¹³C NMR would unequivocally confirm the origin of the difluoromethylene group. This approach is essential for distinguishing between different possible pathways in complex reactions where multiple carbene precursors or reaction pathways might be present. cas.cn

Table 2: Mechanistic Insights from ¹³C Labeling in CF₃COONa Reactions

Reaction Type Labeled Precursor Mechanistic Question Answered
Trifluoromethylation CF₃¹³COONa Tracks the transfer of the CF₃ group, confirming it as the source and probing for fragmentation.

| Difluorocarbene Generation | CF₃¹³COONa | Generates labeled :¹³CF₂, allowing its fate to be traced in subsequent reactions (e.g., cycloaddition). |

Applications in Quantitative Proteomics and Metabolomics Research

Development and Validation of ¹³C-Labeled Internal Standards for Absolute Quantitation in Mass Spectrometry-Based Omics

Absolute quantitation, the determination of the exact amount of a specific molecule in a sample, is a significant challenge in proteomics and metabolomics. Stable isotope labeling, in combination with mass spectrometry, is widely accepted as a gold standard for this purpose. rsc.orgnih.gov The fundamental principle involves adding a known quantity of a heavy, stable isotope-labeled version of the analyte—such as a peptide labeled with ¹³C or ¹⁵N—into a sample. rsc.orgresearchgate.net This labeled molecule, known as an internal standard, is nearly identical to the endogenous, unlabeled analyte in its physicochemical properties. rsc.org

During sample preparation and analysis, the labeled standard and the unlabeled analyte behave similarly, but they are distinguishable by the mass spectrometer due to their mass difference. By comparing the signal intensity of the endogenous molecule to that of the known amount of the spiked-in standard, researchers can calculate the absolute concentration of the target protein or metabolite with high accuracy and precision. researchgate.netacs.org This approach effectively corrects for sample loss during preparation and variations in instrument response. nih.gov

The validation of these methods is a critical step to ensure data reliability. A comprehensive validation workflow involves:

Initial method validation using unlabeled standard compounds to determine metrics like accuracy, linearity, and limits of detection and quantification. acs.orgnih.gov

Generation of a labeled reference material, often by growing organisms or cells in a ¹³C-enriched medium to produce metabolites with known and predictable isotopic patterns. acs.org

Evaluation of the mass spectrometry method using this labeled reference to assess the accuracy and precision of isotopic measurements across a range of concentrations. acs.orgnih.govresearchgate.net

This rigorous validation ensures that the analytical platform can reliably distinguish and quantify labeled and unlabeled species, minimizing systematic biases and strengthening the biological value of the experimental results. nih.govresearchgate.net

Table 1: Comparison of Internal Standard Labeling Strategies

Feature ¹³C-Labeled Standard Deuterated (²H) Standard
Mass Difference Typically larger and more distinct. Smaller mass difference per atom.
Chromatographic Co-elution Excellent; labeled and unlabeled compounds almost always co-elute perfectly. Potential for slight separation (isotopic effect), which can complicate quantification.
Isotopic Interference Minimal interference with the natural isotopic envelope of the analyte. Can sometimes have overlapping isotopic signals with the analyte.
Chemical Stability High stability, identical to the unlabeled analyte. Generally stable, but C-²H bonds can sometimes be less stable than C-¹H bonds.
Synthesis Can be more complex and expensive. Often simpler and less expensive to synthesize.

Strategies for Investigating Protein Turnover Rates and Protein-Metabolite Interactions through Isotopic Labeling

Understanding the dynamics of the proteome—the entire set of proteins in a cell—requires measuring not just protein abundance, but also the rates at which proteins are synthesized and degraded, a concept known as protein turnover. acs.orgliverpool.ac.uk Stable isotope labeling is the definitive method for these measurements. nih.gov In a typical experiment, an organism or cell culture is supplied with a nutrient source containing a stable isotope, such as ¹³C- or ¹⁵N-labeled amino acids. acs.orgnih.gov

As new proteins are synthesized, they incorporate these "heavy" amino acids. nih.gov By collecting samples over time and analyzing them with mass spectrometry, researchers can track the rate of incorporation of the heavy isotope into specific peptides. liverpool.ac.ukacs.org This rate of label incorporation directly reflects the protein's synthesis rate. Conversely, in a "pulse-chase" experiment, the labeled nutrient source is replaced with an unlabeled one, and the rate of disappearance of the heavy label is measured to determine the degradation rate. acs.org These dynamic measurements provide a much deeper understanding of cellular regulation than static protein abundance data alone. acs.org

One advanced technique, known as Turnover and Replication Analysis by Isotope Labeling (TRAIL), uses a single isotope source (e.g., ¹⁵N) to simultaneously measure the rates of protein turnover and cell division by quantifying isotope incorporation into both proteins and DNA. nih.gov This allows for the deconvolution of protein degradation from dilution due to cell division, providing a more accurate picture of protein stability in different tissues. nih.gov

Isotopic labeling is also instrumental in studying protein-metabolite interactions. By growing cells with ¹³C-labeled nutrients, the resulting labeled metabolites can be used in affinity-based methods to identify which proteins they bind to. nih.gov Furthermore, tracing the flow of isotopes from a labeled nutrient (like ¹³C-glucose) into different metabolic pathways can reveal how protein-metabolite interactions regulate metabolic flux and cellular decisions. biorxiv.org

Table 2: Common Isotopic Labeling Strategies for Protein Turnover Analysis

Strategy Label Source Experimental Approach Key Information Obtained
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) ¹³C or ¹⁵N labeled amino acids (e.g., Lysine, Arginine) Cells are grown in media containing either "light" or "heavy" amino acids. Can be adapted for dynamic labeling. Relative protein abundance, synthesis, and degradation rates. creative-proteomics.com
¹⁵N Metabolic Labeling ¹⁵N-containing nutrient source (e.g., ¹⁵NH₄⁺) An organism is fed a diet where all nitrogen is ¹⁵N. Samples are taken over time to measure label incorporation. Global protein turnover rates across entire proteomes and multiple tissues. nih.gov
Pulse-Chase Labeling ¹³C₆-Lysine or other labeled amino acids A "pulse" of labeled feed is given for a set period, followed by a "chase" with unlabeled feed. Protein degradation and synthesis rates by tracking the rise and fall of the labeled peptide fraction. acs.org
Heavy Water (D₂O) Labeling Deuterated water (D₂O) D₂O is provided in drinking water, leading to deuterium (B1214612) incorporation into non-essential amino acids and then proteins. In vivo protein turnover rates in whole animals. liverpool.ac.uk

Advanced Profiling of the Metabolome Using Isotopic Labeling Techniques for Comprehensive Coverage

The metabolome is a highly complex and dynamic collection of small molecules. Isotopic labeling is a powerful tool for improving the coverage and interpretation of metabolomics data. nih.gov Two primary strategies are employed: global metabolome labeling (GML) and tracer-based labeling (TL). frontiersin.orgnih.gov

In GML, an organism is grown in an environment where a primary nutrient source (e.g., CO₂ for plants, glucose for cell culture) is uniformly labeled with a stable isotope like ¹³C. frontiersin.orgnih.gov This leads to the incorporation of the label into nearly all endogenously produced metabolites. When a sample from this labeled organism is mixed with an unlabeled sample, the mass spectrometer detects pairs of peaks for each metabolite—one light and one heavy. This characteristic pattern allows for the confident identification of true biological metabolites, distinguishing them from contaminants or analytical artifacts, thereby enhancing the comprehensive coverage of the metabolome. frontiersin.orgnih.gov

In tracer-based labeling, a specific ¹³C-labeled precursor (a "tracer") is introduced into the system to investigate a particular metabolic pathway. frontiersin.orgresearchgate.net By tracking the appearance of the ¹³C label in downstream metabolites, researchers can map metabolic pathways, quantify the flow of molecules (flux) through these pathways, and discover new biochemical transformations. frontiersin.orgbiorxiv.orgresearchgate.net Combining GML with specific tracer experiments can provide a highly detailed view of metabolism, allowing for the classification of detected metabolites into specific pathways or "submetabolomes". frontiersin.orgnih.govresearchgate.net

Another advanced technique is chemical isotope labeling (CIL), which expands metabolome coverage by targeting specific chemical groups. nih.govacs.org In this approach, reagents are used to attach an isotope tag to all molecules containing a particular functional group (e.g., hydroxyl, amine, or carboxyl groups). By using ¹²C- and ¹³C-labeled versions of the tagging reagent for different samples, researchers can achieve accurate relative quantification while also increasing the sensitivity of detection for certain classes of molecules that are otherwise difficult to analyze. acs.org

Table 3: Comparison of Isotopic Labeling Techniques for Metabolome Profiling

Technique Principle Primary Application Advantages
Global Metabolome Labeling (GML) Comprehensive labeling of all endogenous metabolites by growing the system on a uniformly labeled primary nutrient (e.g., ¹³C-glucose). frontiersin.org Confident identification of endogenous metabolites; distinguishing biological signals from noise and contaminants. nih.gov Increases confidence in metabolite annotation; provides the number of carbon atoms in unknown molecules. frontiersin.org
Tracer-Based Labeling (TL) A specific labeled precursor is introduced to track its conversion into downstream products. nih.gov Metabolic flux analysis; mapping and discovery of metabolic pathways. creative-proteomics.com13cflux.net Provides dynamic information on pathway activity; allows quantification of metabolic fluxes. nih.gov
Chemical Isotope Labeling (CIL) Derivatization of metabolites with isotope-coded tags that target specific functional groups (e.g., amines, hydroxyls). nih.gov Enhanced coverage and quantification of specific submetabolomes; improved detection sensitivity. acs.org Improves chromatographic properties and ionization efficiency; enables accurate relative quantification. acs.org

Environmental Chemical Transformations: Mechanistic Insights from Isotopic Studies

Investigation of Degradation Pathways and Byproduct Formation of Fluorinated Compounds Using ¹³C-Labeled Tracers

Isotopic labeling is a definitive method for tracing the metabolic and chemical fate of environmental contaminants. The use of ¹³C-labeled tracers, such as Sodium Trifluoroacetate-2-¹³C, allows scientists to distinguish the compound of interest and its transformation products from the natural carbon background. This approach is fundamental in overcoming the analytical challenge of identifying novel, and often transient, byproducts in complex environmental matrices.

When a ¹³C-labeled fluorinated compound is introduced into a controlled environmental system, such as a soil microcosm or an aqueous solution, the ¹³C label acts as a beacon. Analytical techniques like mass spectrometry can selectively detect the mass shift imparted by the ¹³C isotope. This enables the unequivocal identification of molecules that originated from the parent compound.

Key research applications include:

Pathway Elucidation: By identifying a series of ¹³C-labeled intermediates, researchers can piece together the step-by-step sequence of a degradation pathway.

Byproduct Identification: The method facilitates the discovery of previously unknown degradation byproducts, which may have their own environmental significance.

Quantification of Fates: Isotope labeling allows for the creation of a detailed mass balance, quantifying the distribution of the original carbon among the parent compound, various byproducts, carbon dioxide from mineralization, and incorporation into microbial biomass or soil organic matter. researchgate.net

Distinguishing Biotic vs. Abiotic Processes: Comparing the transformation of ¹³C-labeled compounds in sterile versus non-sterile environments helps to differentiate between chemical (abiotic) and microbial (biotic) degradation mechanisms.

Studies on various ¹³C-labeled compounds have demonstrated that this technique can reveal the formation of both xenobiotic and biogenic non-extractable residues (NERs). researchgate.net Xenobiotic NERs consist of the parent compound or its transformation products strongly bound to soil or sediment particles, while biogenic NERs are formed when microorganisms assimilate the ¹³C, incorporating it into their cellular structures (e.g., amino acids, phospholipids), which later become part of the stable soil organic matter. researchgate.netnih.gov

Photochemical and Biotic Transformation Mechanisms of ¹³C-Labeled Trifluoroacetate (B77799) in Aqueous and Soil Matrices

Due to the exceptional strength of the carbon-fluorine bond, trifluoroacetate is highly resistant to degradation under typical environmental conditions. mdpi.comresearchgate.net It is not readily broken down by sunlight in the troposphere, and it resists many common chemical and biological degradation pathways. mdpi.com However, isotopic labeling with ¹³C provides the necessary sensitivity to study the slow and subtle transformation mechanisms that may occur over long timescales.

Photochemical Transformation: While TFA itself is largely resistant to direct photolysis by solar radiation, recent advances in photochemistry have demonstrated that C-F bonds can be activated under specific conditions. mdpi.com Photochemically mediated methods, for instance, can achieve the defluorinative alkylation of trifluoroacetates. researchgate.netnih.gov These processes often involve a photocatalyst that, when excited by light, can initiate a reaction cascade leading to the cleavage of a C-F bond. researchgate.net Using ¹³C-labeled TFA in such laboratory studies would enable researchers to track the carbon backbone of the molecule as it is incorporated into new chemical structures, confirming the reaction mechanism and identifying the full suite of photoproducts.

Biotic Transformation: The biodegradation of TFA in the environment is considered to be extremely slow, if it occurs at all. dss.go.th However, some limited evidence from laboratory studies suggests that microbial activity might play a role under specific conditions. One study using radiolabeled TFA in a mixed anaerobic microcosm reported evidence of its removal, possibly through decarboxylation (the removal of the carboxyl group). researchgate.net

The use of Sodium Trifluoroacetate-2-¹³C in soil and water microcosm studies is the definitive method to investigate such potential biotic pathways. Following the methodology used for other ¹³C-labeled contaminants, researchers can trace the fate of the ¹³C label over time: researchgate.netdavidcwhite.org

Mineralization: The complete degradation of the molecule would be confirmed by the detection of labeled carbon dioxide (¹³CO₂). researchgate.net

Biomass Incorporation: The assimilation of the carbon by microorganisms would be demonstrated by finding the ¹³C label incorporated into cellular components like phospholipid fatty acids (PLFAs) and amino acids. researchgate.netnih.gov

Residue Formation: The sequestration of the compound or its metabolites into the soil matrix can be quantified by measuring the ¹³C content in non-extractable residues.

These isotopic tracer studies are essential for determining whether trifluoroacetate can be considered truly recalcitrant or if there are previously unknown natural attenuation pathways that could lead to its slow degradation in specific environmental niches.

Emerging Research Frontiers and Future Prospects of Sodium Trifluoroacetate 2 13c in Academic Research

Integration with Multi-Omics Data for a Holistic Understanding of Cellular Systems

The complexity of biological systems necessitates a multi-faceted analytical approach. The integration of data from genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a comprehensive view of cellular function. seer.bionih.gov In this context, stable isotope tracers like Sodium Trifluoroacetate-2-13C are invaluable for adding a dynamic functional layer to these static snapshots of cellular components.

When introduced into a biological system, this compound can be metabolized, and its 13C label can be incorporated into various downstream molecules. nih.gov Tracking the path of this label using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insights into metabolic fluxes and pathway activities. rsc.org This metabolic data can then be integrated with other omics datasets to build a more complete model of cellular response to stimuli. For instance, an observed change in the metabolic flux of a pathway traced by 13C can be correlated with changes in the expression of relevant genes (transcriptomics) and the abundance of corresponding enzymes (proteomics). seer.bio

This integrated approach allows researchers to move beyond simple correlation and toward establishing causal relationships between genetic information, protein function, and metabolic output. nih.govresearchgate.net The use of 13C-labeled metabolomes, facilitated by tracers, improves compound annotation and allows for reliable relative quantification in complex biological mixtures, which is a common challenge in untargeted metabolomics. acs.orgresearchgate.net

Omics LayerType of Data GeneratedContribution to Holistic UnderstandingRole of this compound
Metabolomics Isotope labeling patterns, metabolic flux rates. rsc.orgReveals the functional output and activity of metabolic pathways in real-time.Acts as a tracer to delineate metabolic pathways and quantify flux. nih.gov
Proteomics Protein abundance, post-translational modifications.Identifies the enzymes and regulatory proteins executing cellular functions.Helps correlate changes in enzyme levels with the metabolic activity they catalyze.
Transcriptomics Gene expression levels (mRNA abundance).Shows the cellular response at the gene regulation level.Links metabolic shifts to the transcriptional regulation of metabolic enzymes.
Genomics DNA sequence and structure.Provides the genetic blueprint and potential for metabolic capabilities.Helps understand how genetic variations impact the metabolism of the tracer.

This interactive table illustrates the synergy between different omics data types and the role of a 13C-labeled tracer in achieving a comprehensive understanding of cellular systems.

Novel Applications in Advanced Materials Science and Catalysis, Emphasizing the Role of 13C Labeling

Beyond its biological applications, this compound is a valuable tool in materials science and catalysis. The trifluoromethyl (CF3) group is of significant interest in the development of advanced polymers, pharmaceuticals, and agrochemicals due to its unique electronic properties and metabolic stability. The incorporation of a 13C label provides a spectroscopic handle to investigate the structure and reaction mechanisms involving this important functional group.

In materials science, polymers containing trifluoroacetate (B77799) moieties are being explored for applications ranging from high-performance electronics to biomedical devices. By synthesizing these materials using this compound, researchers can use solid-state NMR spectroscopy to probe the local environment of the carbon backbone, assess polymer chain dynamics, and characterize structural changes under different conditions. The 13C label offers a non-destructive way to gain insights that are often inaccessible with other techniques.

In the field of catalysis, understanding reaction mechanisms is crucial for designing more efficient and selective catalysts. consensus.app 13C labeling is a powerful method for elucidating these mechanisms. consensus.app For example, if this compound is used in a palladium-catalyzed cross-coupling reaction, the fate of the labeled carbon can be tracked through intermediates and into the final product using NMR or mass spectrometry. nih.gov This allows for the unambiguous determination of bond-forming and bond-breaking steps, helping to validate or disprove proposed catalytic cycles. The precise location of the label is key to confirming the structure of complex molecules and supporting mechanistic hypotheses. consensus.app

Research AreaApplication of 13C LabelingSpecific Advantage of the Isotope
Polymer Chemistry Characterizing polymer structure and dynamics.Provides a specific NMR-active nucleus to probe local chemical environments in the solid state.
Catalysis Research Elucidating reaction mechanisms. consensus.appActs as a tracer to follow the transformation of specific carbon atoms through a catalytic cycle.
Organic Synthesis Confirming the structure of complex molecules.The presence or absence of the 13C label in reaction products supports structural assignments. consensus.app
Materials Characterization Serving as an internal standard for quantification.Labeled compounds are ideal internal standards in mass spectrometry and NMR for accurate quantification. nih.gov

This interactive table summarizes the key applications and advantages of using 13C-labeled compounds like this compound in materials science and catalysis.

Advancements in Analytical Techniques for Enhanced Sensitivity and Spatial Resolution of Isotopic Detection

The utility of this compound as a tracer is directly dependent on the ability to detect its isotopic label with high sensitivity and resolution. Continuous advancements in analytical instrumentation, particularly in NMR spectroscopy and mass spectrometry, are pushing the boundaries of what can be achieved.

In NMR, the primary challenge for 13C detection is its low natural abundance and lower gyromagnetic ratio compared to protons, resulting in inherently lower sensitivity. frontiersin.org Several techniques have been developed to overcome this limitation:

Dynamic Nuclear Polarization (DNP): This method dramatically increases the signal of 13C nuclei, by over 10,000-fold in some cases, enabling real-time metabolic imaging in vivo (hyperpolarized 13C-MRI). cam.ac.uk This allows for the non-invasive tracking of metabolic processes, offering immense potential for clinical diagnostics.

Cryogenic Probes: Operating at very low temperatures, these probes significantly reduce thermal noise, leading to a substantial increase in signal-to-noise ratio for 13C detection.

Advanced Pulse Sequences: New NMR experiments, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra so that only signals from 13C-bound protons are observed, simplifying complex spectra from biological mixtures and improving quantification. acs.org

Paramagnetic Doping: In solid-state NMR, the addition of paramagnetic metal ions can reduce relaxation times, allowing for faster signal acquisition and a significant enhancement in sensitivity without substantially degrading spectral resolution. nih.gov

For spatial resolution, Mass Spectrometry Imaging (MSI) combined with isotopic labeling is a powerful technique. nih.gov It allows researchers to visualize the distribution of the 13C label from a tracer as it is incorporated into different metabolites within a tissue section. High-resolution mass analyzers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), are crucial for separating the isotopologues (molecules differing only in their isotopic composition) from other molecules with similar masses. nih.gov This provides a detailed map of metabolic activity across different cell types or tissue regions.

Analytical TechniqueAdvancementImpact on 13C Detection
NMR Spectroscopy Dynamic Nuclear Polarization (DNP)Massively enhances signal sensitivity, enabling real-time metabolic imaging. cam.ac.uk
NMR Spectroscopy 2D Heteronuclear Correlation (HETCOR)Significantly improves spectral resolution in solid-state NMR by reducing broadening effects. rsc.org
Mass Spectrometry High-Resolution Analyzers (e.g., Orbitrap, FT-ICR)Enables accurate separation and quantification of 13C isotopologues in complex mixtures. nih.gov
Mass Spectrometry Imaging (MSI) Isotopic Labeling IntegrationProvides spatial mapping of metabolic activity by visualizing the distribution of 13C-labeled metabolites in tissues. nih.gov

This interactive table highlights key advancements in analytical techniques that improve the detection of 13C-labeled compounds.

Q & A

Q. What analytical techniques are most effective for verifying the isotopic purity and structural integrity of Sodium Trifluoroacetate-2-13C?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 13C^{13}\text{C}-NMR to confirm the position and enrichment of the 13C^{13}\text{C} isotope at the C2 position. Compare chemical shifts with unlabeled sodium trifluoroacetate to validate isotopic specificity .
  • Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and trifluoromethyl (CF3_3) stretching frequencies (1,710–1,740 cm1^{-1} and 1,150–1,250 cm1^{-1}, respectively) to confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment by comparing the molecular ion peaks of 13C^{13}\text{C}-labeled and unlabeled forms .

Q. How can researchers monitor this compound degradation products in environmental water samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to isolate trifluoroacetate (TFA) derivatives .
  • Ion Chromatography (IC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify TFA with a limit of detection (LOD) <0.1 µg/L. Use isotope dilution with 13C^{13}\text{C}-labeled TFA as an internal standard to correct for matrix effects .
  • Quality Control : Spike recovery tests (85–115%) and parallel analysis of field blanks ensure method accuracy .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis and isotopic exchange. Desiccate to avoid moisture absorption .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Avoid polyvinyl chloride (PVC) gloves, as TFA degrades them .
  • Waste Management : Neutralize waste with 1M NaOH (pH >10) before disposal to convert TFA into less persistent salts .

Q. How should this compound be prepared as a standard for quantitative analysis?

Methodological Answer:

  • Stock Solution Preparation : Dissolve in ultrapure water (resistivity ≥18 MΩ·cm) to a concentration of 0.1 mg/mL. Filter through a 0.22 µm nylon membrane to remove particulates .
  • Calibration Curve : Prepare serial dilutions (e.g., 0.01–10 µg/mL) and analyze via LC-MS/MS. Use 13C^{13}\text{C}-labeled analogs to correct for ion suppression/enhancement .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

  • pKa : ~0.23 (for trifluoroacetic acid), ensuring full deprotonation at neutral pH .
  • Solubility : Highly soluble in water (>500 g/L) and polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Stability : Decomposes at 207–209°C; avoid heating above 150°C in synthetic workflows .

Advanced Research Questions

Q. How can 13C^{13}\text{C}13C-labeling be leveraged to study the metabolic pathways of trifluoroacetate in microbial systems?

Methodological Answer:

  • Isotope Tracing : Incubate microbial cultures with this compound and extract intracellular metabolites. Use 13C^{13}\text{C}-NMR or LC-HRMS to map 13C^{13}\text{C} incorporation into intermediates (e.g., glyoxylate, citrate) .
  • Kinetic Isotope Effect (KIE) Studies : Compare degradation rates of 13C^{13}\text{C}-labeled vs. unlabeled TFA to identify rate-limiting enzymatic steps .

Q. What experimental strategies mitigate interference from this compound in proteomic sample preparation?

Methodological Answer:

  • Chromatographic Cleanup : Use reversed-phase cartridges (C18) to remove TFA after protein digestion. Optimize elution with acetonitrile/water (0.1% formic acid) to retain peptides .
  • Alternative Ion-Pairing Agents : Replace TFA with heptafluorobutyric acid (HFBA) in LC-MS workflows to reduce ion suppression while maintaining separation efficiency .

Q. How do researchers reconcile contradictory data on environmental persistence of TFA derived from this compound?

Methodological Answer:

  • Source Apportionment : Use dual-isotope analysis (δ13Cδ^{13}\text{C} and δ18Oδ^{18}\text{O}) to distinguish lab-derived TFA from industrial sources (e.g., refrigerants) .
  • Longitudinal Monitoring : Track seasonal TFA levels in precipitation and surface waters (e.g., Beijing studies showing 17-fold increases over a decade) to model accumulation trends .

Q. What advanced spectroscopic methods quantify isotopic exchange in this compound under varying pH conditions?

Methodological Answer:

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS : Measures exact mass shifts caused by 13C^{13}\text{C} loss/gain during hydrolysis. Conduct time-resolved experiments at pH 2–12 to map exchange kinetics .
  • Raman Spectroscopy : Monitors CF3_3 symmetric stretching modes (740–760 cm1^{-1}) to detect structural perturbations during isotopic exchange .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate hydrolysis pathways and estimate half-lives in aquatic systems (e.g., M06-2X/6-311+G(d,p) level) .
  • Fugacity Modeling : Input physicochemical properties (log KowK_{ow} = -0.25, water solubility = 500 g/L) to predict partitioning into air, water, and soil .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.